Cas no 444065-05-8 (2-Cyano-3-[3,5-dichloro-4-[(4-chlorophenyl)methoxy]phenyl]-2-propenamide)

2-Cyano-3-[3,5-dichloro-4-[(4-chlorophenyl)methoxy]phenyl]-2-propenamide is a specialized organic compound featuring a cyanoacrylamide core with substituted aromatic groups. Its molecular structure, incorporating dichlorophenyl and chlorobenzyl ether moieties, suggests potential utility in agrochemical or pharmaceutical research, particularly as an intermediate for bioactive molecules. The presence of electron-withdrawing groups (cyano, chloro) enhances reactivity, making it suitable for further functionalization or as a key precursor in synthesis. The compound’s stability under standard conditions and defined stereochemistry may facilitate precise applications in targeted chemical development. Its structural complexity offers opportunities for exploring structure-activity relationships in drug or pesticide design.
2-Cyano-3-[3,5-dichloro-4-[(4-chlorophenyl)methoxy]phenyl]-2-propenamide structure
444065-05-8 structure
Product Name:2-Cyano-3-[3,5-dichloro-4-[(4-chlorophenyl)methoxy]phenyl]-2-propenamide
CAS No:444065-05-8
MF:C17H11Cl3N2O2
MW:381.640441179276
CID:5446512
PubChem ID:2379373
Update Time:2025-07-20

2-Cyano-3-[3,5-dichloro-4-[(4-chlorophenyl)methoxy]phenyl]-2-propenamide Chemical and Physical Properties

Names and Identifiers

    • 2-cyano-3-{3,5-dichloro-4-[(4-chlorophenyl)methoxy]phenyl}prop-2-enamide
    • 444065-05-8
    • Z56852646
    • EN300-26578621
    • (Z)-2-cyano-3-[3,5-dichloro-4-[(4-chlorophenyl)methoxy]phenyl]prop-2-enamide
    • 2-Cyano-3-[3,5-dichloro-4-[(4-chlorophenyl)methoxy]phenyl]-2-propenamide
    • Inchi: 1S/C17H11Cl3N2O2/c18-13-3-1-10(2-4-13)9-24-16-14(19)6-11(7-15(16)20)5-12(8-21)17(22)23/h1-7H,9H2,(H2,22,23)
    • InChI Key: IVRYCMIRGOUALI-UHFFFAOYSA-N
    • SMILES: C(N)(=O)C(C#N)=CC1=CC(Cl)=C(OCC2=CC=C(Cl)C=C2)C(Cl)=C1

Computed Properties

  • Exact Mass: 379.988611g/mol
  • Monoisotopic Mass: 379.988611g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 511
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 76.1Ų

Experimental Properties

  • Density: 1.459±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 620.5±55.0 °C(Predicted)
  • pka: 12.85±0.50(Predicted)

2-Cyano-3-[3,5-dichloro-4-[(4-chlorophenyl)methoxy]phenyl]-2-propenamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26578621-0.05g
444065-05-8 90%
0.05g
$246.0 2023-09-14

Additional information on 2-Cyano-3-[3,5-dichloro-4-[(4-chlorophenyl)methoxy]phenyl]-2-propenamide

Professional Introduction to Compound with CAS No. 444065-05-8 and Product Name: 2-Cyano-3-[3,5-dichloro-4-[(4-chlorophenyl)methoxy]phenyl]-2-propenamide

The compound with the CAS number 444065-05-8 and the product name 2-Cyano-3-[3,5-dichloro-4-[(4-chlorophenyl)methoxy]phenyl]-2-propenamide represents a significant advancement in the field of chemical and pharmaceutical research. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of multiple functional groups, including cyano, chloro, and methoxy substituents, as well as the conjugated system of the propenamide moiety, makes this compound a versatile scaffold for further chemical modifications and biological evaluations.

Recent studies have highlighted the importance of 2-Cyano-3-[3,5-dichloro-4-[(4-chlorophenyl)methoxy]phenyl]-2-propenamide in the design of novel therapeutic agents. The structural features of this compound suggest its utility in targeting various biological pathways, particularly those involved in inflammation and cancer metabolism. For instance, the dichlorophenyl group and the methoxy-substituted aromatic ring have been shown to modulate enzyme activity and receptor binding, making it a promising candidate for further investigation.

In the context of modern drug discovery, the cyano group in the molecule plays a crucial role in enhancing binding affinity to biological targets. This functional group is often employed to improve pharmacokinetic properties, such as solubility and metabolic stability. The propenamide moiety further contributes to the molecule's complexity, allowing for diverse interactions with biological systems. These characteristics make 2-Cyano-3-[3,5-dichloro-4-[(4-chlorophenyl)methoxy]phenyl]-2-propenamide an attractive candidate for structure-activity relationship (SAR) studies.

Advances in computational chemistry have enabled researchers to predict the biological activity of this compound with greater accuracy. Molecular docking simulations and quantum mechanical calculations have been utilized to explore potential binding modes with target proteins. These computational approaches have revealed that 2-Cyano-3-[3,5-dichloro-4-[(4-chlorophenyl)methoxy]phenyl]-2-propenamide may interact with enzymes such as kinases and transcription factors, which are key players in various disease pathways.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions. The introduction of chloro and methoxy groups at specific positions on the aromatic ring necessitates careful selection of reagents and catalysts. Recent innovations in synthetic methodologies have facilitated more efficient and scalable production of 2-Cyano-3-[3,5-dichloro-4-[(4-chlorophenyl)methoxy]phenyl]-2-propenamide, enabling larger-scale studies and commercialization efforts.

Preclinical studies have begun to explore the pharmacological profile of this compound. Initial findings suggest that it exhibits potent anti-inflammatory properties by inhibiting key pro-inflammatory cytokines. Additionally, its ability to modulate mitochondrial function has raised interest in its potential as an anticancer agent. These preliminary results underscore the importance of further clinical investigations to fully assess its therapeutic potential.

The structural diversity inherent in 2-Cyano-3-[3,5-dichloro-4-[(4-chlorophenyl)methoxy]phenyl]-2-propenamide also opens avenues for derivative development. By systematically modifying functional groups or introducing new moieties, researchers can generate a library of compounds with tailored biological activities. This approach aligns with current trends in drug discovery, where combinatorial chemistry and high-throughput screening are employed to identify lead compounds.

In conclusion, 444065-05-8 and its corresponding product name represent a significant contribution to the field of medicinal chemistry. The unique structural features and promising biological activities make this compound a valuable asset for ongoing research efforts. As our understanding of disease mechanisms continues to evolve, compounds like 2-Cyano-3-[3,5-dichloro-4-[(4-chlorophenyl)methoxy]phenyl]-2-propenamide will play an increasingly important role in developing innovative therapeutic strategies.

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